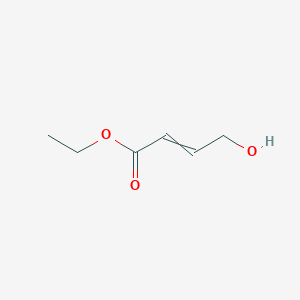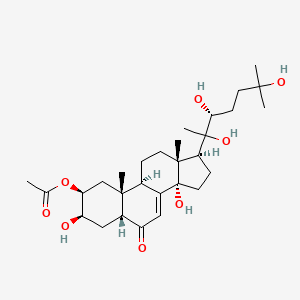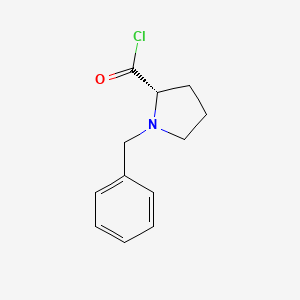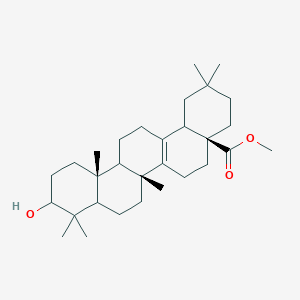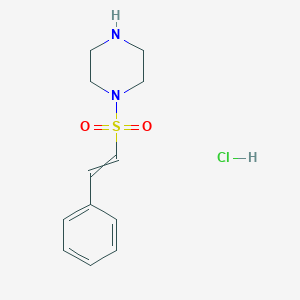![molecular formula C13H8BrNOS B12433748 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)
3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one is a synthetic organic compound that features a bromothiophene moiety attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one typically involves the condensation of 3-bromothiophene-2-carbaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced indole or thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials
Mecanismo De Acción
The mechanism of action of 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromothiophene moiety may facilitate binding to certain enzymes or receptors, while the indole core can interact with nucleic acids or proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-bromothiophene-2-carbaldehyde: A precursor in the synthesis of 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one.
Indole-2-one: The core structure of the compound.
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: A related compound used in material science.
Uniqueness
This compound is unique due to the combination of the bromothiophene and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H8BrNOS |
|---|---|
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16) |
Clave InChI |
ZGCKMTQNGWQKEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


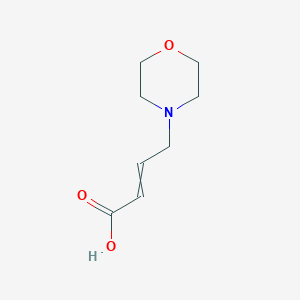
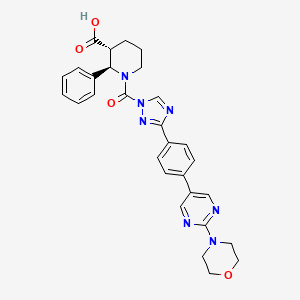
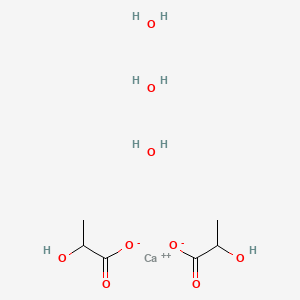

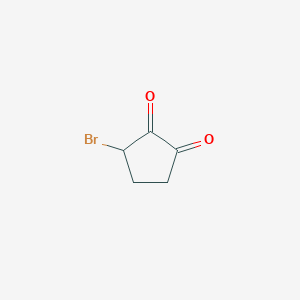
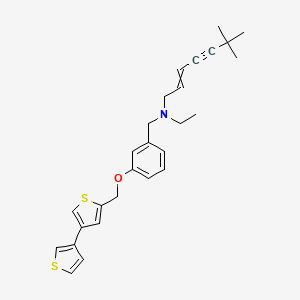
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
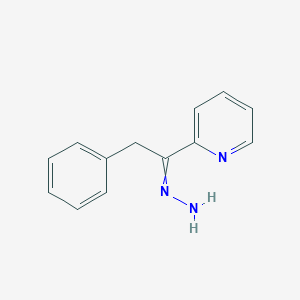
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
